molecular formula C3H7BrO2 B131886 3-Bromo-1,2-propanediol CAS No. 4704-77-2

3-Bromo-1,2-propanediol

Cat. No. B131886
CAS RN: 4704-77-2
M. Wt: 154.99 g/mol
InChI Key: SIBFQOUHOCRXDL-UHFFFAOYSA-N
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Description

3-Bromo-1,2-propanediol is a chemical compound that can be synthesized through various chemical reactions. It is a molecule of interest due to its potential applications in different fields such as pharmaceuticals and material science. The compound has been the subject of several studies aiming to understand its synthesis, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

A novel synthesis of 3-bromo-1,2-propanediol has been reported where 3-oxetanol is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under mild conditions. This method provides an efficient route for synthesis, with an unexpected ring-opening reaction selectively achieved under routine bromination reaction conditions . Additionally, the synthesis of related compounds such as ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol has been explored through formaldehyde addition to ethyl acrylate in the presence of DABCO, followed by reductions .

Molecular Structure Analysis

The molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction. This study revealed a mixture of two conformers in the gas phase with the halogen atoms either anti or gauche to each other . In another study, the crystal structure of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart was characterized, providing insights into the role of bromide and tribromide anions on the crystal packing structures .

Chemical Reactions Analysis

The reactivity of 3-bromo-1,2-propanediol and related compounds has been investigated in various studies. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates has been developed. The resulting diene products can participate in Diels-Alder and cross-coupling reactions . Another study reported the reactions of a bromo keto diester with nucleophilic reagents, leading to products through conjugate addition, Diels-Alder reaction, or ene reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-1,2-propanediol and related compounds have been studied to understand their potential applications. For example, the downstream processing of 1,3-propanediol fermentation broth has been investigated, which includes steps such as flocculation, reactive extraction, and reactive distillation . Toxicology and carcinogenesis studies of 2,2-bis(bromomethyl)-1,3-propanediol, a related compound, have been conducted to assess its safety profile . Additionally, the properties, antibacterial mechanism, and applications of 2-bromo-2-nitro-1,3-propanediol in various industries have been reviewed .

Scientific Research Applications

1. Overview and Properties

  • The properties of 3-Bromo-1,2-propanediol have been studied in various contexts, including its use in the fields of cosmetics, water treatment, oil industry, public places, and pharmaceutical industry. Two main synthetic methods are hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, with different kinds of synthetic processes analyzed (Wenlong, 2010).

2. Novel Synthesis Approaches

  • An efficient route for the synthesis of 3-Bromo-1,2-propanediol from 3-oxetanol has been developed, utilizing carbon tetrabromide and triphenylphosphine under mild conditions. This method highlighted an unexpected ring-opening reaction, which is significant for the bromination process (Sun, Gong, & Sun, 2013).

3. Biotechnological Production

  • Advances in biotechnological production of 1,3-propanediol, a compound closely related to 3-Bromo-1,2-propanediol, have been noted. This includes microbial production using natural or genetically engineered microbes, and development of recombinant strains for biosynthesis from substrates like glycerol or sugars such as glucose (Kaur, Srivastava, & Chand, 2012).

4. Applications in Polymer Production

  • 1,3-Propanediol, related to 3-Bromo-1,2-propanediol, is extensively used as a monomer in the synthesis of various commercial products, including cosmetics, foods, lubricants, and medicines. The bioconversion of glycerol has been a major focus, with genetically engineered strains being developed for enhanced production (Yang et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

3-bromopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963729
Record name 3-Bromopropane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1,2-propanediol

CAS RN

4704-77-2
Record name 3-Bromo-1,2-propanediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromohydrin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromopropane-1,2-diol
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Record name 3-bromopropane-1,2-diol
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Record name ALPHA-BROMOHYDRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
165
Citations
J Sun, SS Gong, Q Sun - Advanced Materials Research, 2014 - Trans Tech Publ
Treatment of 3-oxetanol with carbon tetrabromide (CBr 4) and triphenylphosphine (PPh 3) under mild condition provides an efficient route for synthesis of 3-bromo-1, 2-propanediol. The …
Number of citations: 0 www.scientific.net
K Miyazaki, K Koyama, H Sasako, T Hirao - Journal of the American Oil …, 2012 - Springer
Recent concerns about potential health risks associated with 3-chloro-1,2-propanediol fatty acid esters (3-MCPD esters) and glycidyl fatty acid esters (GEs) in refined vegetable oils and …
Number of citations: 0 link.springer.com
MS Lamkin - 1976 - thesis.library.caltech.edu
PART I: 3-Chloro-1, 2 -propanediol, 3 -bromo-1, 2-propanediol, and 3-iodo-1, 2-propanediol have been found to bind to dioldehydrase. Dissociation constants are approximately equal …
Number of citations: 0 thesis.library.caltech.edu
MA Walters, HR Arcand - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 4704‐77‐2 ] C 3 H 7 BrO 2 (MW 154.99) InChI = 1S/C3H7BrO2/c4‐1‐3(6)2‐5/h3,5‐6H,1‐2H2 InChIKey = SIBFQOUHOCRXDL‐UHFFFAOYSA‐N (carbonyl protecting group which can …
Number of citations: 0 onlinelibrary.wiley.com
A Kumar - IUP Journal of Science & Technology, 2010 - search.ebscohost.com
Derivatization of 3-bromo-1-(4, 4′-dimethoxytrityl)-2-propanol on CPG support via a succinyl linkage allows automated synthessis of oligonucleotides and gives rise to 3′-NH 2 …
Number of citations: 0 search.ebscohost.com
T Suzuki, N Kasai, R Yamamoto… - Journal of fermentation and …, 1992 - Elsevier
A bacterium capable of assimilating 3-chloro-1,2-propanediol was isolated from soil by enrichment culture. The strain was identified as Alcaligenes sp. by taxonomic studies. The crude …
Number of citations: 0 www.sciencedirect.com
BM Matthew, C Anastasio - Journal of Chromatography A, 2000 - Elsevier
We have developed an analytical method for the detection of halogenated alcohols in water with particular focus on 3-chloro-1,2-propanediol and 3-bromo-1,2-propanediol. In this …
Number of citations: 0 www.sciencedirect.com
PE Sonnet - Chemistry and physics of lipids, 1991 - Elsevier
Glycidyl esters reacted with carboxylic anhydrides in the presence of LiBr in tetrahydrofuran (THF) or benzene to produce 3-bromo-1,2-propanediol esters with no significant acyl …
Number of citations: 0 www.sciencedirect.com
T Suzuki, N Kasai, R Yamamoto… - Applied microbiology and …, 1993 - Springer
A bacterium that assimilates (S)-3-chloro-1,2-propanediol [monochlorohydrin (MCH)] was isolated from soil by enrichment culture. The bacterium was identified as Pseudomonas sp. by …
Number of citations: 0 link.springer.com
RL Root, JR Durrwachter, CH Wong - Journal of the American …, 1985 - ACS Publications
(12) The following compounds tested positive as substrates: glycerol,(S)-1, 2-propanediol, 3-chloro-1, 2-propanediol, 3-fluoro-1, 2-propanediol, 3-bromo-1, 2-propanediol, D---benzyl …
Number of citations: 0 pubs.acs.org

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